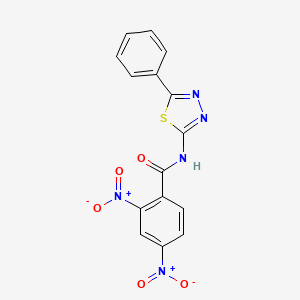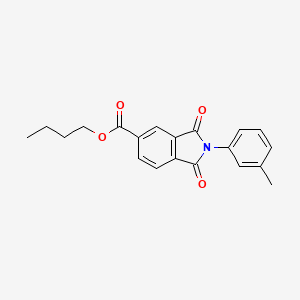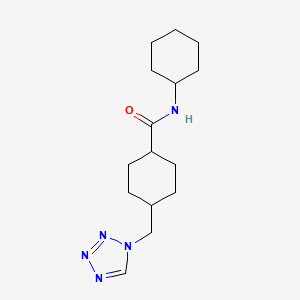![molecular formula C19H25NS B14950652 N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide](/img/structure/B14950652.png)
N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyltricyclo[4311~3,8~]undecane-1-carbothioamide is a chemical compound with the molecular formula C19H25NS
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide typically involves the reaction of tricyclo[4.3.1.1~3,8~]undecane with benzylamine and a thiocarbonyl reagent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often sulfoxides or sulfones.
Reduction: The major products are typically the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.1~3,8~]undecane: A structurally related compound with similar tricyclic framework but lacking the benzyl and thiocarbonyl groups.
N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide: A compound with a carboxamide group instead of a carbothioamide group.
Uniqueness
N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide is unique due to its specific combination of a tricyclic core with a benzyl and thiocarbonyl group, which imparts distinct chemical and biological properties not found in its analogs.
Propiedades
Fórmula molecular |
C19H25NS |
|---|---|
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
N-benzyltricyclo[4.3.1.13,8]undecane-1-carbothioamide |
InChI |
InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21) |
Clave InChI |
TWTBHRYZCVVVNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC3CC1CC(C2)(C3)C(=S)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14950586.png)
![2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B14950594.png)

![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)

![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
![N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B14950622.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)

![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
